

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

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Compound of Interest

Compound Name:	<i>(2S,3S)-2,3-dimethylmorpholine hydrochloride</i>
CAS No.:	316806-96-9
Cat. No.:	B2834388

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In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its incorporation into bioactive molecules is a well-established strategy to enhance physicochemical properties, often serving as a bioisosteric replacement for less stable or more basic piperidine rings.[1] The presence of the oxygen atom lowers the basicity of the nitrogen and can improve metabolic stability, aqueous solubility, and even blood-brain barrier permeability.[2]

This guide focuses on a specific, stereochemically defined derivative: **(2S,3S)-2,3-dimethylmorpholine hydrochloride**. The defining feature of this molecule is the *cis* relationship between the two methyl groups at the C2 and C3 positions, a precise three-dimensional arrangement that is critical for its interaction with biological targets. The hydrochloride salt form is intentionally prepared to improve the compound's stability, handling characteristics, and, most importantly, its water solubility, which is a crucial attribute for substances used in pharmaceutical research and development.[3][4]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical structure,

stereochemistry, synthesis, and comprehensive analytical characterization of this important chiral building block.

PART 1: Chemical Structure and Stereochemical Integrity

The identity of **(2S,3S)-2,3-dimethylmorpholine hydrochloride** is defined by its molecular formula, connectivity, and precise spatial arrangement of its atoms.

Molecular Identity:

- Chemical Name: **(2S,3S)-2,3-dimethylmorpholine hydrochloride**
- Molecular Formula: C₆H₁₄ClNO
- Molecular Weight: 151.64 g/mol

Stereochemistry and Conformational Analysis

The designation "(2S,3S)" specifies the absolute configuration at the two chiral centers, C2 and C3. This nomenclature indicates that both methyl groups are oriented on the same face of the morpholine ring, resulting in a cis diastereomer.^[5]

Like cyclohexane, the morpholine ring adopts a stable chair conformation to minimize torsional and steric strain. In (2S,3S)-2,3-dimethylmorpholine, the thermodynamically preferred conformation places both the C2 and C3 methyl groups in equatorial positions. This arrangement avoids unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions, providing greater stability.^[6]

Diagram: Chemical Structure and Conformation

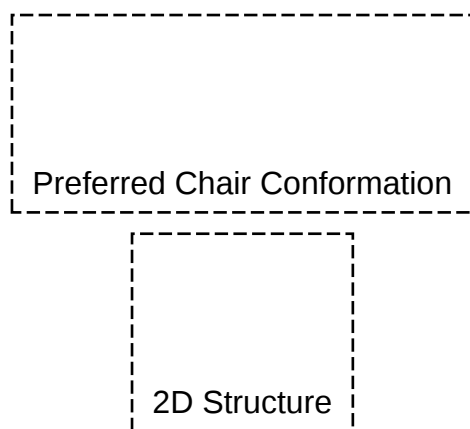


Figure 1. Structure and Preferred Conformation

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Caption: 2D and 3D representations of **(2S,3S)-2,3-dimethylmorpholine hydrochloride**.

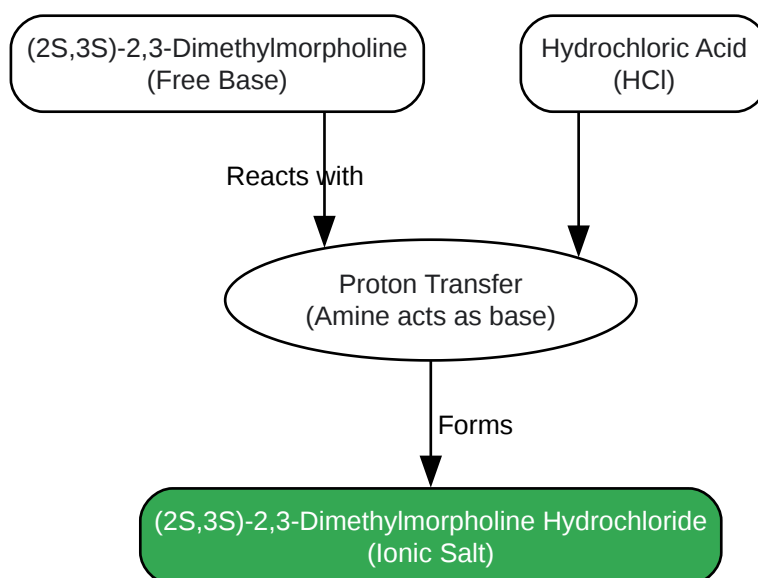
The Role of the Hydrochloride Salt

The free base form of (2S,3S)-2,3-dimethylmorpholine is an amine and, as such, can be readily protonated by a strong acid like hydrochloric acid (HCl).[7] This acid-base reaction converts the neutral, often oily or low-melting amine into a crystalline, ionic salt.[7]

Key Advantages of the Hydrochloride Form:

- **Enhanced Solubility:** Salt formation dramatically increases aqueous solubility, which is critical for biological assays and potential formulation development.[3]
- **Improved Stability and Shelf-Life:** Crystalline salts are generally more stable and have a longer shelf-life than their free base counterparts.[3]
- **Ease of Handling:** The conversion to a solid, non-volatile salt simplifies weighing and handling in a laboratory setting.

Diagram: Hydrochloride Salt Formation



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Caption: The acid-base reaction forming the hydrochloride salt.

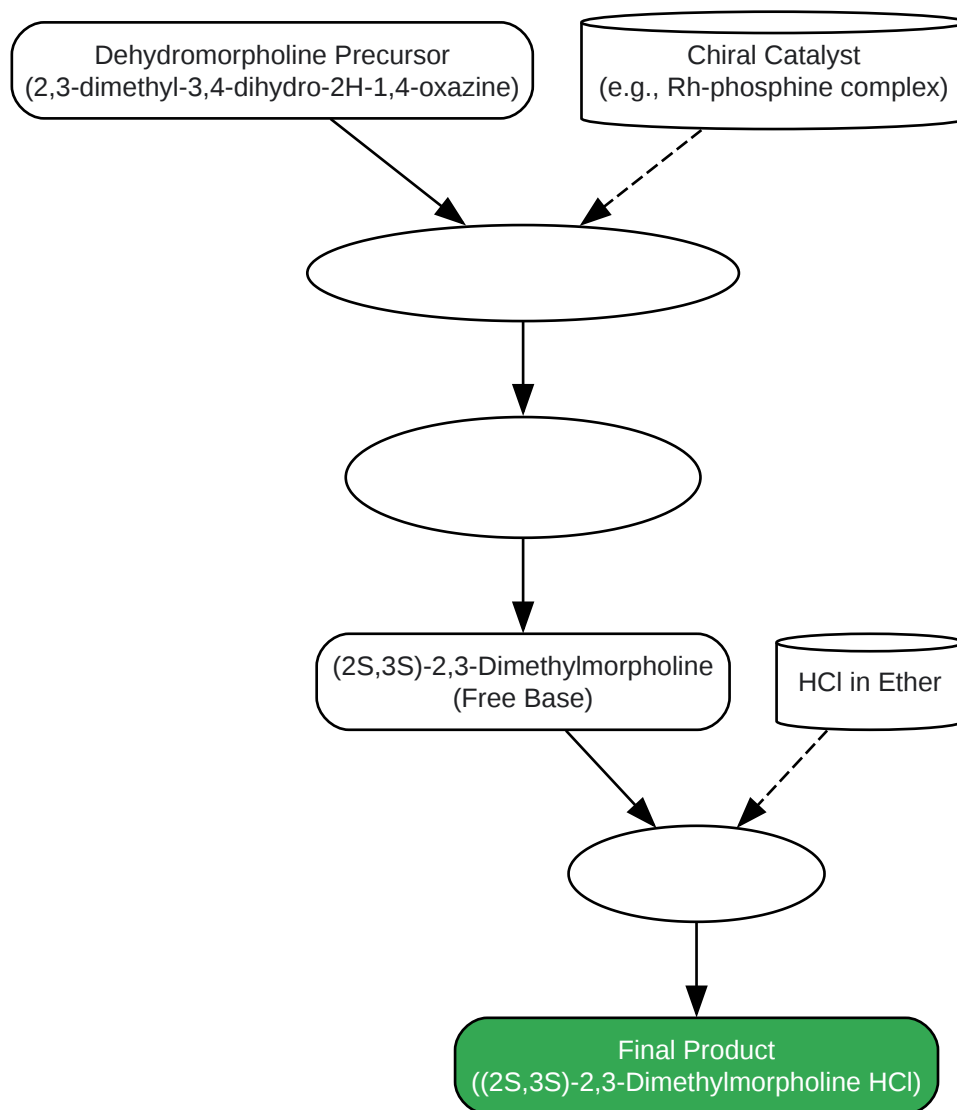
PART 2: Synthesis and Analytical Validation

The synthesis of a specific stereoisomer like (2S,3S)-2,3-dimethylmorpholine requires precise control over stereochemistry. Asymmetric synthesis methodologies are paramount to achieving high enantiomeric purity.

Synthetic Strategy: Asymmetric Hydrogenation

One of the most efficient and atom-economical methods for preparing chiral morpholines is the asymmetric hydrogenation of a corresponding dehydromorpholine (oxazine) precursor.^{[2][8]} This approach utilizes a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral phosphine ligand to direct the addition of hydrogen across the double bond from a specific face, thereby establishing the desired stereocenters with high enantioselectivity.^{[8][9]}

Diagram: General Synthetic Workflow



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Caption: Workflow for synthesis via asymmetric hydrogenation and salt formation.

Experimental Protocol: Synthesis and Salt Formation

This protocol is a representative example based on established methods for asymmetric hydrogenation of similar substrates.[8]

Step 1: Asymmetric Hydrogenation

- **Catalyst Preparation:** In an inert atmosphere glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos) and $[\text{Rh}(\text{COD})_2]\text{BF}_4$ to a dried Schlenk tube. Add anhydrous, degassed

solvent (e.g., methanol) and stir for 30 minutes at room temperature.

- **Reaction Setup:** In a separate autoclave vessel, dissolve the 2,3-dimethyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed methanol.
- **Hydrogenation:** Transfer the catalyst solution to the substrate solution via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., 50°C) for 24 hours. Monitor reaction completion using GC-MS.
- **Work-up:** Carefully depressurize the autoclave. Concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (2S,3S)-2,3-dimethylmorpholine free base.

Step 2: Hydrochloride Salt Formation

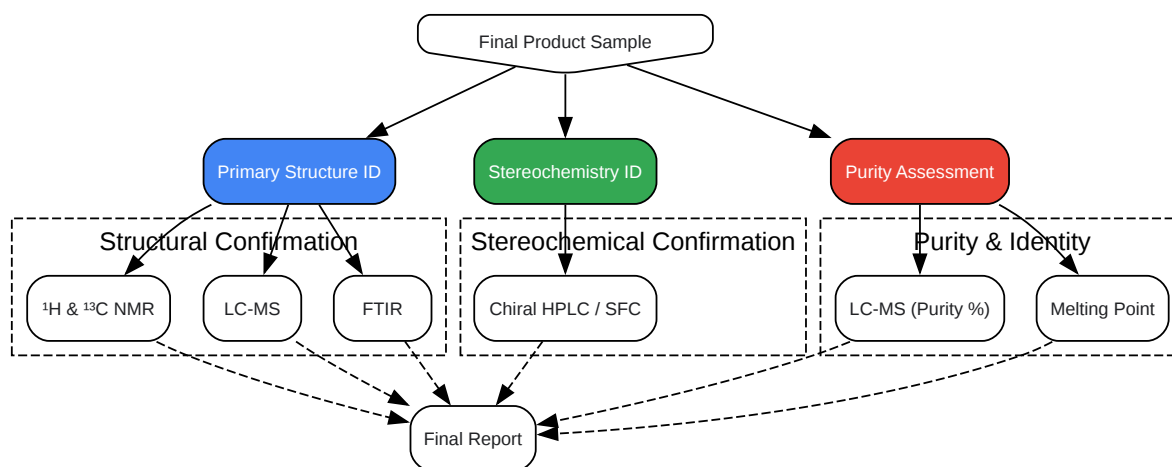
- Dissolve the purified free base in anhydrous diethyl ether.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.
- A white precipitate will form. Continue stirring for 30 minutes at 0°C.
- Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield **(2S,3S)-2,3-dimethylmorpholine hydrochloride** as a white crystalline solid.

Comprehensive Analytical Characterization

Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final product.

Analytical Technique	Purpose	Expected Results / Key Characteristics
^1H NMR	Structural confirmation and relative stereochemistry	Complex multiplet patterns for ring protons. Doublets for the two methyl groups. Coupling constants help confirm the cis (equatorial-equatorial) relationship.
^{13}C NMR	Carbon skeleton confirmation	Four distinct signals for the morpholine ring carbons and two signals for the methyl carbons. Chemical shifts are influenced by adjacent N and O atoms.[6]
LC-MS	Molecular weight confirmation and purity assessment	A parent ion peak corresponding to the protonated free base $[\text{M}+\text{H}]^+$ at $m/z \approx 116.1$. [5] Purity is determined by peak area integration.
FTIR	Functional group identification	Broad N-H stretch (from NH_2^+), C-H stretches (alkane), C-O stretch (ether), and N-H bend.[10]
Chiral HPLC/SFC	Enantiomeric purity (e.e.) determination	Separation of the (2S,3S) and (2R,3R) enantiomers on a chiral stationary phase, allowing for quantification of enantiomeric excess.[11][12]
Melting Point	Purity and identity check	A sharp, defined melting point range characteristic of a pure crystalline solid.

Diagram: Analytical Validation Workflow



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Caption: A comprehensive workflow for the analytical validation of the final product.

Detailed Analytical Protocols

Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10 mg of **(2S,3S)-2,3-dimethylmorpholine hydrochloride** in 0.7 mL of a suitable deuterated solvent (e.g., D_2O , MeOD, or DMSO-d_6).
- Acquisition: Record ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher NMR spectrometer.[\[13\]](#)
[\[14\]](#)
- Data Processing: Reference the spectra to the residual solvent peak.[\[15\]](#) Integrate ^1H signals and assign all peaks.
- Interpretation: Analyze coupling constants and chemical shifts to confirm the morpholine ring structure and the cis orientation of the methyl groups.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

- Column: Select an appropriate chiral stationary phase (CSP), such as a cyclofructan-based or polysaccharide-based column.[12]
- Mobile Phase: Use a mobile phase system suitable for amine separation, often a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[12]
- Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase.
- Analysis: Inject the sample and monitor the elution profile with a UV detector.
- Quantification: Integrate the peak areas for the (2S,3S) enantiomer and the (if present) (2R,3R) enantiomer. Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$.

Conclusion

(2S,3S)-2,3-dimethylmorpholine hydrochloride is a valuable chiral building block whose utility is rooted in its precise three-dimensional structure. The cis configuration of the methyl groups, maintained in a stable diequatorial chair conformation, provides a defined stereochemical framework for the development of more complex molecules. Its synthesis relies on modern asymmetric catalytic methods to ensure high enantiopurity, and its identity is confirmed through a suite of rigorous analytical techniques. The conversion to a hydrochloride salt enhances its physicochemical properties, making it a practical and reliable tool for researchers in pharmaceutical and chemical sciences. This guide provides the foundational technical knowledge necessary for the confident application of this compound in advanced research and development projects.

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